4-(3-((4-Chlorophenyl)sulfonyl)propanoyl)-3,3-dimethylpiperazin-2-one
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Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reaction conditions, and the yield of the product .Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are used to determine the precise structure of the molecule .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes identifying the products formed and the conditions required for the reaction .Physical and Chemical Properties Analysis
This includes determining properties like melting point, boiling point, solubility, and stability .Scientific Research Applications
Antioxidant and Metal Chelating Activities
A study highlighted the synthesis and biological evaluation of novel dihydropyridine analogs, including derivatives related to the compound of interest, for their antioxidant and metal chelating activities. These derivatives were found to act as potent antioxidants and chelating agents, which could be useful in treating metals-induced oxidative stress associated diseases (Sudhana & Pradeepkiran, 2019).
Antifungal Activities
Research on the structure-activity relationships of 3-methyl and 3,3-dimethyl analogs of certain compounds, including the chemical structure of interest, demonstrated potent antifungal activities against Candida albicans and Aspergillus fumigatus. This suggests its utility in developing treatments for fungal infections (Miyauchi et al., 1996).
Thromboxane Receptor Antagonism and Synthase Inhibition
Another study synthesized enantiomers of a compound structurally related to 4-(3-((4-Chlorophenyl)sulfonyl)propanoyl)-3,3-dimethylpiperazin-2-one, showing their efficacy as thromboxane receptor antagonists and thromboxane synthase inhibitors. This indicates potential applications in cardiovascular disease management (Bhagwat et al., 1993).
Antiviral Activity
The synthesis and evaluation of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides, derived from a related chemical process, demonstrated antiviral activities against the tobacco mosaic virus, suggesting potential in developing antiviral agents (Chen et al., 2010).
Fuel Cell Applications
A study on the synthesis and properties of sulfonated block copolymers containing fluorenyl groups, related to the chemical family of the compound , indicated their high proton conductivity and suitability for fuel-cell applications. This research paves the way for advancements in energy conversion and storage technologies (Bae et al., 2009).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
4-[3-(4-chlorophenyl)sulfonylpropanoyl]-3,3-dimethylpiperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O4S/c1-15(2)14(20)17-8-9-18(15)13(19)7-10-23(21,22)12-5-3-11(16)4-6-12/h3-6H,7-10H2,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMGWEBFQEYQCCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NCCN1C(=O)CCS(=O)(=O)C2=CC=C(C=C2)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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